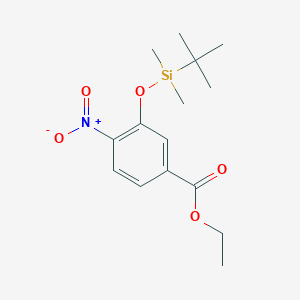
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate is an organic compound that features a benzoate ester functional group, a nitro group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The esterification is achieved by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products Formed
Oxidation: 3-((tert-butyldimethylsilyl)oxy)-4-aminobenzoate.
Reduction: 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoic acid.
Substitution: Ethyl 3-hydroxy-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at other sites. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Ethyl 3-hydroxy-4-nitrobenzoate: Lacks the TBDMS protecting group.
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzoate: Contains a methoxy group instead of a nitro group.
Uniqueness
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate is unique due to the presence of both the TBDMS protecting group and the nitro group. This combination allows for selective reactions and protection of functional groups during complex synthetic procedures .
Propiedades
Fórmula molecular |
C15H23NO5Si |
|---|---|
Peso molecular |
325.43 g/mol |
Nombre IUPAC |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H23NO5Si/c1-7-20-14(17)11-8-9-12(16(18)19)13(10-11)21-22(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
Clave InChI |
SZCBADBHKCDQBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


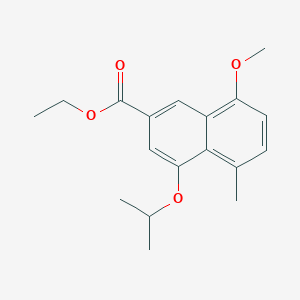
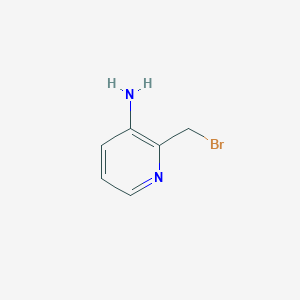

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)

![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)

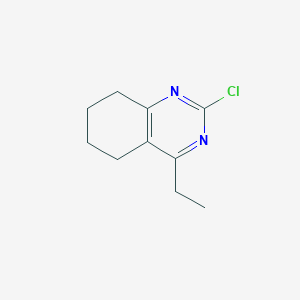

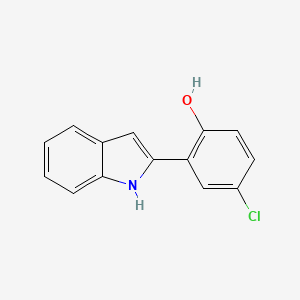
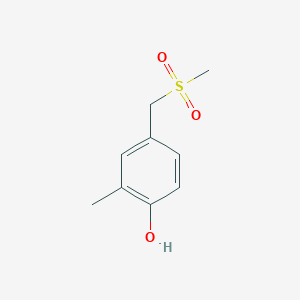
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)


